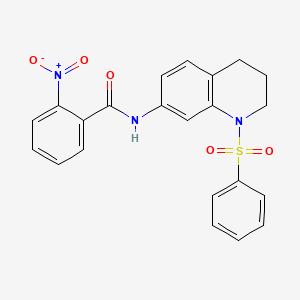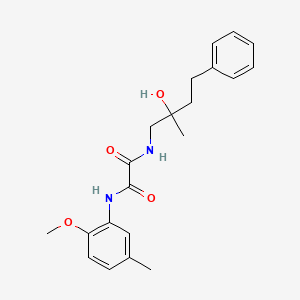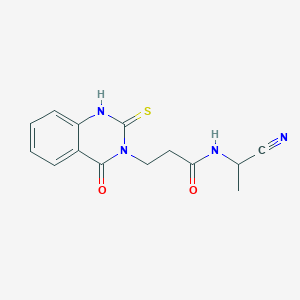
5-Fluoro-1,3-dimethylpyrazole-4-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound 5-Fluoro-1,3-dimethylpyrazole-4-carbonitrile is a fluorinated pyrazole, which is a class of compounds with significant potential in medicinal chemistry. Fluorinated pyrazoles are of interest due to their diverse biological activities and their use as building blocks in pharmaceuticals and agrochemicals.
Synthesis Analysis
The synthesis of fluorinated pyrazoles can be achieved through various methods. One approach involves the treatment of benzoylfluoroacetonitrile with hydrazine, yielding 3-amino-4-fluoropyrazole as a new compound . Another method includes the reaction of α-cyano-α,α-difluoroketones with hydrazine in refluxing isopropanol, which surprisingly produces 3-unsubstituted 4-fluoropyrazoles via an unprecedented mechanism . Additionally, the synthesis of 1,3-disubstituted pyrazole-4-carboxaldehyde derivatives, which are used to obtain novel Schiff bases, can be performed by the Vilsmeier-Haack reaction in a multi-step process .
Molecular Structure Analysis
The molecular structure of related fluorinated pyrazoles and their derivatives has been extensively studied. For instance, the crystal structure of 5-(4-fluorophenyl)-N,N-dimethyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide was determined, providing insights into the molecular conformation and potential interactions with biological targets . Similarly, the structural elucidation of 1-(4-fluorobenzyl)-2-(4-cyanophenyl)-1H-benzimidazole-5-carbonitrile was confirmed by X-ray crystallographic studies, revealing intramolecular hydrogen bonding and intermolecular interactions .
Chemical Reactions Analysis
The chemical reactivity of fluorinated pyrazoles can be inferred from their molecular structure and electronic properties. For example, the presence of fluorine atoms and nitrile groups in the molecule can influence its reactivity in various chemical reactions, such as condensation or cyclization processes . The molecular docking studies of related compounds suggest that specific functional groups, like the fluorine atom and carbonyl group, are crucial for binding, indicating potential reactivity with biological targets .
Physical and Chemical Properties Analysis
The physical and chemical properties of fluorinated pyrazoles are characterized by various spectroscopic and computational methods. Infrared spectrum analysis, along with DFT calculations, helps in understanding the vibrational frequencies and assignments of different functional groups . NMR and mass spectral data provide information on the electronic environment of atoms within the molecule and help in confirming the structure of synthesized compounds . Theoretical studies, such as frontier molecular orbital analysis and natural bonding orbital analysis, offer insights into the stability, charge transfer, and potential non-linear optical properties of these compounds .
Mechanism of Action
Target of Action
Pyrazole derivatives are known to interact with a variety of biological targets, including enzymes and receptors, depending on their specific chemical structure .
Mode of Action
It’s worth noting that pyrazoles are often used in suzuki–miyaura (sm) cross-coupling reactions, a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . In these reactions, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond .
Biochemical Pathways
Pyrazoles are known to be involved in a variety of biochemical processes, depending on their specific chemical structure .
Result of Action
Pyrazole derivatives are known to exhibit a range of biological activities, including anti-inflammatory, analgesic, antipyretic, antimicrobial, and anticancer effects, depending on their specific chemical structure .
properties
IUPAC Name |
5-fluoro-1,3-dimethylpyrazole-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6FN3/c1-4-5(3-8)6(7)10(2)9-4/h1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIORRBGQHZYOAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1C#N)F)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6FN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-amino-3-(4-fluorobenzoyl)-N-[2-(trifluoromethyl)phenyl]indolizine-1-carboxamide](/img/structure/B3019604.png)





![(E)-2-cyano-3-[4-methoxy-3-(naphthalen-1-ylmethoxy)phenyl]-N-(4-nitrophenyl)prop-2-enamide](/img/structure/B3019611.png)
![2-[4-methyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]-3-(2-thienyl)-6-(trifluoromethyl)thieno[3,2-b]pyridine](/img/structure/B3019615.png)

![3-(3-methoxyphenyl)-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-1H-pyrazole-4-carboxamide](/img/structure/B3019618.png)
![2-ethyl-N-[(oxan-4-yl)(thiophen-2-yl)methyl]-1,3-benzothiazole-6-carboxamide](/img/structure/B3019621.png)
![2-[2-(ethylthio)-5,7-dioxo-6-phenyl-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-4(5H)-yl]-N-(2-methylphenyl)acetamide](/img/structure/B3019622.png)
![Benzyl 2-(1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl)sulfanylacetate](/img/structure/B3019623.png)
